molecular formula C23H32N4S B2606232 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-59-5

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No. B2606232
CAS RN: 868228-59-5
M. Wt: 396.6
InChI Key: RGRSRLIVBRRLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C23H32N4S and its molecular weight is 396.6. The purity is usually 95%.
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Scientific Research Applications

Dual 5-HT1A/SSRI Activities

Antipsychotic Activity

Thieno[2,3-b][1,5]benzoxazepine derivatives, incorporating the 4-methylpiperazin-1-yl group, have been synthesized and shown to exhibit potent antipsychotic activity. This research demonstrates the potential of such structures in developing new treatments for psychiatric conditions (Toshiyuki Kohara et al., 2002).

DNA-Topoisomerase Inhibitory Activity

New asymmetric ureas and thioureas have been explored for their cytotoxicity, DNA-topoisomerase inhibitory activity, and potential antiproliferative action, indicating their relevance in cancer research (Andressa Esteves-Souza et al., 2006).

Antibacterial Activity

Arylpiperazinyl oxazolidinones with various N-substituents, including thiourea, have been synthesized and evaluated as antibacterial agents against resistant strains, showcasing the importance of structural diversity in combating microbial resistance (S. Jang et al., 2004).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4S/c1-17-10-11-18(2)21(16-17)25-23(28)24-19(3)22(20-8-6-5-7-9-20)27-14-12-26(4)13-15-27/h5-11,16,19,22H,12-15H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRSRLIVBRRLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

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